A Technical Guide to the Single-Crystal X-ray Analysis of 4-methyl-2,1,3-benzothiadiazol-5-amine
A Technical Guide to the Single-Crystal X-ray Analysis of 4-methyl-2,1,3-benzothiadiazol-5-amine
Audience: Researchers, Scientists, and Drug Development Professionals
Abstract: The 2,1,3-benzothiadiazole (BTD) scaffold is a cornerstone in modern medicinal chemistry and materials science, prized for its unique electronic properties and rigid, planar structure.[1] As an electron-accepting moiety, it is a privileged component in the design of functional molecules for diverse applications, from organic electronics to novel therapeutics.[2][3][4] This guide presents a comprehensive, field-proven methodology for the definitive structural elucidation of a key derivative, 4-methyl-2,1,3-benzothiadiazol-5-amine, using single-crystal X-ray diffraction (SC-XRD). We provide not just a protocol, but the underlying scientific rationale for each step, from synthesis and crystallization to data refinement and supramolecular analysis. This document serves as a self-validating framework for researchers seeking to understand the precise three-dimensional architecture of this molecule and leverage that knowledge for rational drug design and materials engineering.
Part 1: Material Preparation and Crystallization
The prerequisite for any successful crystallographic analysis is the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Proposed Synthesis Pathway
The synthesis of the target compound can be efficiently achieved through a multi-step process beginning with a commercially available precursor. The general strategy involves the formation of the benzothiadiazole core via the cyclization of an appropriately substituted ortho-phenylenediamine with thionyl chloride (SOCl₂).[5][6]
Experimental Protocol: Synthesis of 4-methyl-2,1,3-benzothiadiazol-5-amine
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Nitration: Begin with 2-amino-4-methylphenol. Protection of the amine group is followed by nitration to install a nitro group ortho to the amine. Subsequent deprotection yields 4-methyl-2-amino-6-nitrophenol.
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Reduction: The nitro group is selectively reduced to an amine using a standard reducing agent, such as iron powder in acetic acid or catalytic hydrogenation (H₂/Pd/C), to yield 3,4-diamino-5-methylphenol.[6]
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Cyclization: Dissolve the resulting diamine in an anhydrous, inert solvent like toluene.[5] Add a base, such as pyridine (approx. 2.2 equivalents), to the solution.[1] Cool the mixture to 0 °C in an ice bath.
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Thionyl Chloride Addition: Add thionyl chloride (approx. 1.1-1.5 equivalents) dropwise to the cooled, stirring solution.[1][5] This reaction is exothermic and should be performed in a well-ventilated fume hood.
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Reflux: After the addition is complete, heat the mixture to reflux for 3-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
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Work-up and Purification: Upon completion, cool the mixture and carefully quench it with water or a saturated sodium bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.[5] Purify the crude product by column chromatography on silica gel to yield the final compound.
Growing Diffraction-Quality Single Crystals
The quality of the crystal is paramount. The goal is to produce a single, well-ordered crystal free of significant defects. The presence of both a hydrogen-bond-donating amine group and a nonpolar methyl group suggests moderate solubility in a range of organic solvents.
Common Crystallization Techniques:
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Slow Evaporation: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate, or a mixture like dichloromethane/hexane) to near-saturation in a loosely covered vial. Allowing the solvent to evaporate slowly over several days to weeks can yield high-quality crystals.
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Vapor Diffusion (Hanging or Sitting Drop): Place a concentrated solution of the compound in a small drop on a siliconized coverslip (hanging drop) or in a small vial (sitting drop). This is then sealed in a larger chamber containing a "reservoir" of a solvent in which the compound is less soluble (the anti-solvent). The anti-solvent vapor slowly diffuses into the drop, reducing the solubility of the compound and promoting slow, ordered crystallization.
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Slow Cooling: Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature. Slow, controlled cooling of the solution can lead to the formation of single crystals as the solubility decreases.
Caption: Workflow from synthesis to a diffraction-quality single crystal.
Part 2: Single-Crystal X-ray Diffraction Methodology
This section outlines the self-validating workflow for acquiring and processing crystallographic data.
Experimental Protocol: Data Collection and Structure Refinement
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Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head using cryo-oil. The sample is then flash-cooled to a low temperature (e.g., 100-120 K) in a stream of nitrogen gas to minimize thermal motion and radiation damage.
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Data Collection: The mounted crystal is placed on a diffractometer equipped with a suitable X-ray source (commonly Mo Kα, λ=0.71073 Å, or Cu Kα, λ=1.54184 Å) and a detector (e.g., CCD or CMOS). A series of diffraction images are collected as the crystal is rotated through a range of angles.
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Data Reduction: The collected raw images are processed using specialized software (e.g., CrysAlisPro, SAINT). This involves:
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Indexing: Determining the unit cell parameters and crystal lattice symmetry.
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Integration: Measuring the intensity of each diffraction spot (reflection).
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Corrections: Applying corrections for factors like Lorentz-polarization effects and absorption. The output is a file containing a list of reflections with their Miller indices (h,k,l) and intensities (F²).
-
-
Structure Solution: The "phase problem" is solved using direct methods or dual-space algorithms (e.g., within the SHELXT or Olex2 software). This initial step provides an electron density map that reveals the positions of most non-hydrogen atoms.
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Structure Refinement: The initial atomic model is refined against the experimental data using a full-matrix least-squares method on F² (e.g., with SHELXL).[7] This iterative process optimizes the atomic coordinates, anisotropic displacement parameters (which model atomic vibrations), and a scale factor until the calculated diffraction pattern best matches the observed data.
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Hydrogen Atom Placement: Hydrogen atoms are typically located in the difference Fourier map and then refined with appropriate geometric constraints (riding model).
-
Validation: The quality of the final model is assessed using several metrics:
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R-factors (R1, wR2): These are residual factors that measure the agreement between the calculated and observed structure factors. Lower values indicate a better fit.
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Goodness-of-Fit (GooF): This value should be close to 1.0 for a good model.
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Residual Electron Density: The final difference electron density map should be relatively flat, with no significant peaks or troughs.
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Caption: The crystallographic workflow from data collection to final structure.
Part 3: Predictive Structural Analysis
While the precise crystallographic parameters for 4-methyl-2,1,3-benzothiadiazol-5-amine are yet to be reported, we can make authoritative predictions about its molecular and supramolecular features based on extensive data from analogous structures.[2][7][8][9]
Predicted Crystallographic Data
The following table summarizes the expected parameters for a typical crystal structure determination of a small organic molecule of this nature.
| Parameter | Predicted Value / Range | Rationale / Significance |
| Chemical Formula | C₇H₇N₃S | Derived from the molecular structure. |
| Molecular Weight | 165.22 g/mol | Used for density calculations. |
| Crystal System | Monoclinic or Orthorhombic | These are the most common crystal systems for small, planar organic molecules.[7][9] |
| Space Group | P2₁/c, P-1, or Pca2₁ | Common centrosymmetric or non-centrosymmetric space groups that accommodate hydrogen bonding and π-stacking. |
| Z | 2 or 4 | The number of molecules in the unit cell. |
| Temperature | 100(2) K | Standard low temperature for data collection to reduce thermal motion. |
| R1 [I > 2σ(I)] | < 0.05 | A value below 5% indicates a well-refined structure.[7] |
| wR2 (all data) | < 0.15 | A weighted R-factor for all data; typically higher than R1.[7] |
| Goodness-of-Fit (S) | ~1.0 | Indicates that the model accurately fits the data.[7] |
Expected Molecular Geometry
The molecule is expected to be largely planar, a characteristic feature of the benzothiadiazole ring system.[7] The fusion of the benzene and thiadiazole rings creates a rigid scaffold. The exocyclic amine group will likely lie close to the plane of the ring to maximize electronic conjugation.
Predicted Supramolecular Interactions
The true power of crystal structure analysis lies in revealing the non-covalent interactions that govern how molecules pack in the solid state. This packing directly influences material properties like solubility, stability, and bioavailability. For 4-methyl-2,1,3-benzothiadiazol-5-amine, a rich network of interactions is anticipated.
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N-H···N Hydrogen Bonding: The primary amine group (-NH₂) is an excellent hydrogen bond donor. It is highly probable that it will form strong hydrogen bonds with the nitrogen atoms of the thiadiazole ring on an adjacent molecule, leading to the formation of chains or dimeric motifs.[2][7] This is a dominant, structure-directing interaction.
-
π-π Stacking: The electron-deficient BTD ring system is predisposed to engage in π-π stacking interactions with neighboring molecules.[4][10] A "head-to-tail" arrangement is often observed in such systems to minimize electrostatic repulsion and maximize orbital overlap.[2]
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C-H···π and S···N Contacts: Weaker, yet significant, interactions are also expected. The aromatic C-H bonds can act as weak donors to the π-system of an adjacent ring. Furthermore, short intermolecular S···N contacts, a form of chalcogen bonding, are a well-documented feature in BTD derivatives and contribute to the stability of the crystal lattice.[2]
Caption: Predicted key intermolecular interactions in the crystal lattice.
References
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Kovalenko, I. A., et al. (2021). Unexpectedly Long Lifetime of the Excited State of Benzothiadiazole Derivative and Its Adducts with Lewis Acids. Molecules, 26(11), 3331. Available at: [Link]
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Chen, H., et al. (2016). Benzothiadiazole and its π-extended, heteroannulated derivatives: useful acceptor building blocks for high-performance donor–acceptor polymers in organic electronics. Journal of Materials Chemistry A, 4(25), 9546-9562. Available at: [Link]
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Nielsen, C. B., et al. (2012). Effect of Fluorination of 2,1,3-Benzothiadiazole. Journal of the American Chemical Society, 134(36), 15033–15041. Available at: [Link]
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Wang, J., et al. (2021). Synthesis of a Benzothiadiazole-Based D−A Molecule with Aggregation-Induced Emission and Controlled Assembly Properties. Molecules, 26(13), 3824. Available at: [Link]
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Al-Hashimi, M., et al. (2018). Alkoxy functionalized benzothiadiazole based donor–acceptor conjugated copolymers for organic field-effect transistors. Journal of Materials Chemistry C, 6(2), 353-361. Available at: [Link]
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Sun, L., & Cui, G.-L. (2011). 2-Hydrazinyl-4-methyl-1,3-benzothiazole. Acta Crystallographica Section E: Structure Reports Online, 67(7), o1641. Available at: [Link]
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Tret'yakov, E. V., et al. (2020). Structural and Photophysical Properties of 2,1,3-Benzothiadiazole-Based Phosph(III)azane and Its Complexes. Molecules, 25(24), 5988. Available at: [Link]
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Bakulev, V. A., et al. (2021). Synthesis of 5-(Aryl)amino-1,2,3-triazole-containing 2,1,3-Benzothiadiazoles via Azide–Nitrile Cycloaddition Followed by Buchwald–Hartwig Reaction. Molecules, 26(9), 2465. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 15132, 2-Amino-4-methylbenzothiazole. Retrieved from [Link]
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Grela, E., et al. (2021). Novel Derivatives of 4-Methyl-1,2,3-Thiadiazole-5-Carboxylic Acid Hydrazide: Synthesis, Lipophilicity, and In Vitro Antimicrobial Activity Screening. Molecules, 26(3), 643. Available at: [Link]
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Shivakumara, N., & Krishna, P. M. (2019). 5-[Substituted]-1, 3, 4-thiadiazol-2-amines: Synthesis, Spectral Characterization, and Evaluation of. Current Chemistry Letters, 8(4), 159-166. Available at: [Link]
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Lynch, D. E. (2001). 2-Amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole. Acta Crystallographica Section C: Crystal Structure Communications, 57(Pt 9), 1043–1045. Available at: [Link]
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Asachenko, A. F., et al. (2023). Crystals of 4,7-Di-2-thienyl-2,1,3-benzothiadiazole and Its Derivative with Terminal Trimethylsilyl Substituents: Synthesis, Growth, Structure, and Optical-Fluorescent Properties. Crystals, 14(1), 1. Available at: [Link]
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